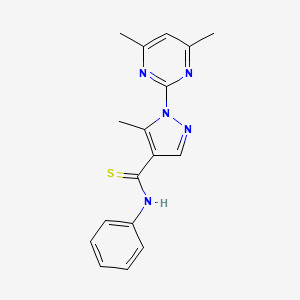
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate nitrogen-containing precursors and suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and appropriate bases.
Major Products Formed
Substitution: Various substituted azetidines with different functional groups.
Oxidation: Oxidized derivatives such as azetidine oxides.
Reduction: Dehalogenated azetidines.
Coupling: Biaryl or diaryl azetidines.
科学研究应用
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of novel materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride is unique due to its azetidine ring structure combined with bromine and fluorine substituents. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. The azetidine ring provides a rigid and constrained framework, while the halogen atoms enhance its chemical versatility and interaction with biological targets.
属性
IUPAC Name |
3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJXOTXBYAIWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2502964.png)
![2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502970.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/new.no-structure.jpg)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![3-[2-(BENZYLOXY)PHENYL]-5-{5-[(4-METHYLBENZENESULFONYL)METHYL]FURAN-2-YL}-1,2,4-OXADIAZOLE](/img/structure/B2502977.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
